

Chemical and physical properties of Methyl 4-hydroxy-2-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Methyl 4-hydroxy-2-methoxybenzoate
Cat. No.:	B1590222

[Get Quote](#)

An In-depth Technical Guide to Methyl 4-hydroxy-2-methoxybenzoate

Introduction

Methyl 4-hydroxy-2-methoxybenzoate is an aromatic ester that is garnering increasing interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. As a substituted phenolic compound, its unique arrangement of functional groups—a hydroxyl, a methoxy, and a methyl ester on a benzene ring—imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characteristics, safety protocols, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Methyl 4-hydroxy-2-methoxybenzoate, also known as methyl 2-methoxy-4-hydroxybenzoate, is a key organic compound with the molecular formula $C_9H_{10}O_3$. Its structure is characterized by a benzene ring substituted with a methyl ester at position 1, a methoxy group at position 2, and a hydroxyl group at position 4. This specific substitution pattern is crucial to its chemical behavior and reactivity.

Caption: Chemical structure of **Methyl 4-hydroxy-2-methoxybenzoate**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of **Methyl 4-hydroxy-2-methoxybenzoate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	182.17 g/mol	[2]
Appearance	White to cream or pale yellow crystals or powder	[3]
Melting Point	47.0-53.0 °C	[3]
Boiling Point	134 °C at 7 mmHg	[4]
Solubility	Soluble in acetone; Insoluble in water.[4]	[4]
IUPAC Name	methyl 4-hydroxy-2-methoxybenzoate	[3]
CAS Number	5446-02-6	[3]

Synthesis and Reactivity

The synthesis of **Methyl 4-hydroxy-2-methoxybenzoate** is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common synthetic route starts from 2,4-dihydroxybenzoic acid.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: A typical synthetic workflow for **Methyl 4-hydroxy-2-methoxybenzoate**.

Detailed Synthesis Protocol

A representative synthesis involves the selective methylation of Methyl 2,4-dihydroxybenzoate. [5]

- Esterification of 2,4-dihydroxybenzoic acid: The starting material, 2,4-dihydroxybenzoic acid, is first esterified using methanol in the presence of an acid catalyst to yield Methyl 2,4-dihydroxybenzoate.[5]
- Selective Methylation: The obtained Methyl 2,4-dihydroxybenzoate is then treated with methyl iodide and anhydrous potassium carbonate in a suitable solvent like dry sulpholane at an elevated temperature (60-70°C).[5] The reaction is carefully monitored, and additional methyl iodide may be required to drive the reaction to completion.[5] The hydroxyl group at the 2-position is more acidic and sterically hindered, leading to preferential methylation at the 4-position's hydroxyl group under controlled conditions.
- Work-up and Purification: After the reaction, the excess methyl iodide is removed, and the mixture is poured into ice-water and acidified.[5] The resulting solid is filtered, washed, and can be further purified by chromatography on silica gel to obtain the final product, **Methyl 4-hydroxy-2-methoxybenzoate**.[5]

The reactivity of **Methyl 4-hydroxy-2-methoxybenzoate** is primarily dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, with the directing effects of the hydroxyl and methoxy groups influencing the position of substitution. The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **Methyl 4-hydroxy-2-methoxybenzoate**.

- ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the hydroxyl proton. The coupling

patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.

- ^{13}C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and methoxy groups.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-O stretching of the ether and ester groups.
- Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm its structure.[\[6\]](#)

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **Methyl 4-hydroxy-2-methoxybenzoate**.

- Hazard Identification: It is known to cause skin and serious eye irritation. It may also cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[7\]](#)
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[7\]](#) Use only in a well-ventilated area.[\[7\]](#) Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place.[\[8\]](#) Keep the container tightly closed.[\[8\]](#)
- First Aid:
 - If on skin: Wash with plenty of soap and water.[\[7\]](#)
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[7\]](#)

- If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][8]

Applications in Research and Drug Development

The structural features of **Methyl 4-hydroxy-2-methoxybenzoate** make it a valuable building block in the synthesis of various biologically active molecules.

Intermediate in Pharmaceutical Synthesis

A significant application of related hydroxy-methoxybenzoate analogs is in the synthesis of active pharmaceutical ingredients (APIs). For instance, the structural isomer Methyl 3-hydroxy-4-methoxybenzoate is a key starting material for the synthesis of Gefitinib, an anticancer drug. [9][10] This highlights the utility of this class of compounds as scaffolds for building complex drug molecules. The specific arrangement of functional groups in **Methyl 4-hydroxy-2-methoxybenzoate** offers a unique set of reaction possibilities for medicinal chemists to explore in the development of new therapeutic agents.

Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like **Methyl 4-hydroxy-2-methoxybenzoate** can be used as starting points for developing more potent and selective drug candidates. Its relatively low molecular weight and presence of key functional groups make it an attractive fragment for screening against various biological targets.

Organic Synthesis Building Block

Beyond pharmaceuticals, **Methyl 4-hydroxy-2-methoxybenzoate** serves as a versatile intermediate in general organic synthesis. The differential reactivity of its functional groups allows for sequential modifications, enabling the construction of a wide range of more complex organic structures for various research purposes.

Conclusion

Methyl 4-hydroxy-2-methoxybenzoate is a compound with significant potential in the realms of scientific research and drug development. Its well-defined physicochemical properties,

established synthetic routes, and versatile reactivity make it a valuable tool for chemists. As research into novel therapeutics continues to expand, the importance of such foundational intermediates is poised to grow, offering a gateway to the discovery of new and innovative molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6 [matrix-fine-chemicals.com]
- 3. Methyl 2-hydroxy-4-methoxybenzoate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. prepchem.com [prepchem.com]
- 6. Methyl 2-hydroxy-4-methoxybenzoate, acetate [webbook.nist.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical and physical properties of Methyl 4-hydroxy-2-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590222#chemical-and-physical-properties-of-methyl-4-hydroxy-2-methoxybenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com